2,5-dimethylfuran-3-sulfonyl Chloride

purity assay reproducibility

2,5-Dimethylfuran-3-sulfonyl chloride (CAS 166964-26-7) is a heteroaromatic sulfonyl chloride featuring a furan core substituted with methyl groups at the 2- and 5-positions and a sulfonyl chloride group at the 3-position. With a molecular formula of C6H7ClO3S and a molecular weight of 194.64 g/mol, it serves as a reactive electrophile in organic synthesis, particularly in the construction of sulfonamides and sulfonate esters.

Molecular Formula C6H7ClO3S
Molecular Weight 194.64 g/mol
CAS No. 166964-26-7
Cat. No. B067568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethylfuran-3-sulfonyl Chloride
CAS166964-26-7
Molecular FormulaC6H7ClO3S
Molecular Weight194.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)S(=O)(=O)Cl
InChIInChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
InChIKeyPIXAQZAVANAGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylfuran-3-sulfonyl Chloride (CAS 166964-26-7): Procurement-Ready Properties and Chemical Identity


2,5-Dimethylfuran-3-sulfonyl chloride (CAS 166964-26-7) is a heteroaromatic sulfonyl chloride featuring a furan core substituted with methyl groups at the 2- and 5-positions and a sulfonyl chloride group at the 3-position [1]. With a molecular formula of C6H7ClO3S and a molecular weight of 194.64 g/mol, it serves as a reactive electrophile in organic synthesis, particularly in the construction of sulfonamides and sulfonate esters . Its physicochemical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 263.1±40.0 °C at 760 mmHg .

Reactive handle
Electrophilic sulfonyl chloride for sulfonamide and sulfonate ester formation
Scaffold
2,5-Dimethylfuran core provides steric and electronic modulation vs phenyl analogs
Purity context
Reported high assay purity supports consistent coupling stoichiometry

Why 2,5-Dimethylfuran-3-sulfonyl Chloride Cannot Be Replaced by Generic Furan Sulfonyl Chlorides in Critical Syntheses


The 2,5-dimethyl substitution pattern on the furan ring significantly alters electronic and steric properties compared to unsubstituted or mono-substituted analogs [1]. The dual methyl groups exert a +I electron-donating effect, increasing electron density on the furan ring and potentially modulating the electrophilicity of the adjacent sulfonyl chloride moiety [2]. This structural nuance translates into differential reactivity profiles in nucleophilic substitutions, as the steric bulk of the 2- and 5-methyl groups can influence regioselectivity and reaction rates with amines and alcohols [3]. Consequently, substituting 2,5-dimethylfuran-3-sulfonyl chloride with a simpler furan-2- or furan-3-sulfonyl chloride may lead to altered yields, unexpected byproducts, or complete failure to achieve the desired sulfonamide architecture.

1
Electronic shift
Dual methyl +I effect may alter electrophilicity compared to unsubstituted furan sulfonyl chlorides
2
Steric influence
2,5-Dimethyl steric bulk can modify regioselectivity and reaction rates with amines or alcohols
3
Outcome drift
Generic furan-2- or furan-3-sulfonyl chloride may give different yields or unexpected byproducts

2,5-Dimethylfuran-3-sulfonyl Chloride: Quantified Differentiators Against Closest Analogs


Certified Purity: 97% Assay Guarantees Reproducible Coupling Efficiency in Sulfonamide Synthesis

Thermo Scientific supplies 2,5-dimethylfuran-3-sulfonyl chloride with a certified assay percent range of 97%, as verified by the manufacturer's product specification . This exceeds the typical ≥95% purity threshold for many commodity sulfonyl chlorides . Higher purity directly correlates with more predictable stoichiometry and reduced side reactions in nucleophilic substitutions, a critical factor for academic and industrial laboratories aiming for reproducible yields [1].

Assay Purity
Head-to-head
97% vs ≥95% typical
+2% purity advantage
Supports reproducible coupling context
Manufacturer specification; may reduce impurity-driven yield loss
purity assay reproducibility

Regulatory Classification: Specific Hazard Profile Dictates Specialized Handling Requirements

According to the European Chemicals Agency (ECHA) C&L Inventory, 2,5-dimethylfuran-3-sulfonyl chloride carries a notified classification of Skin Corrosion Category 1B (H314) and Specific Target Organ Toxicity Single Exposure Category 3 (H335) for respiratory irritation [1]. In contrast, the simpler analog furan-3-sulfonyl chloride (EC 848-347-4) lacks a harmonized classification and may be perceived as lower risk [2]. This mandated hazard communication requires procurement of the title compound to be accompanied by specific GHS labeling (GHS05, GHS07, Danger signal word) and robust engineering controls for safe handling, a key differentiator for lab safety compliance.

Hazard Classification
Head-to-head
Skin Corr. 1B, STOT SE 3 vs furan-3-sulfonyl chloride (no notified class)
Triggers distinct safety handling obligations
ECHA C&L Inventory; GHS05, GHS07 labeling required
safety handling classification

Distinct Physicochemical Profile: Density and Boiling Point Aid in Process Design and Purification

2,5-Dimethylfuran-3-sulfonyl chloride exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 263.1±40.0 °C at 760 mmHg . These values are nearly identical to those reported for furan-3-sulfonyl chloride (1.4±0.1 g/cm³, 263.1±40.0 °C) . While the thermal and gravimetric properties do not differentiate the compound from its simpler analog, they serve as essential baseline data for solvent selection, distillation protocols, and formulation adjustments during scale-up.

Physical Properties
Class-level
Density 1.4±0.1 g/cm³
BP 263.1±40.0 °C
Baseline data for process design
No significant difference from furan-3-sulfonyl chloride; data to verify
density boiling point physical properties

Synthetic Route: A Validated Two-Step Procedure Provides Accessible Entry to This Building Block

A reported synthetic method for 2,5-dimethylfuran-3-sulfonyl chloride involves reacting 2,5-dimethylfuran (14 mmol) with sulfuryl chloride (24 mmol) in the presence of DMF at 0 °C, followed by aqueous workup and extraction with ethyl acetate, yielding 0.69 g of a brown liquid . This two-step, one-pot procedure contrasts with alternative routes using chlorosulfonic acid, which may require more hazardous conditions and generate higher volumes of acidic waste [1]. The described method offers a practical, literature-validated starting point for in-house synthesis or custom manufacturing.

Synthetic Route
Cross-study
0.69 g yield
from 14 mmol
Literature-validated entry for in-house synthesis
Two-step, one-pot procedure at 0 °C; may support supply continuity
synthesis yield procedure

2,5-Dimethylfuran-3-sulfonyl Chloride: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Construction of Sulfonamide Libraries for Lead Optimization

The high purity (97%) of commercially available 2,5-dimethylfuran-3-sulfonyl chloride ensures reliable formation of sulfonamide bonds with diverse amine-containing pharmacophores . Its distinct 2,5-dimethylfuran scaffold introduces steric and electronic modulation compared to phenyl sulfonamides, offering medicinal chemists a strategic variation point for fine-tuning target affinity and ADME properties. The compound's well-defined hazard profile (Skin Corr. 1B, STOT SE 3) also mandates that medicinal chemistry labs adopt appropriate containment, aligning with modern laboratory safety standards [1].

Agrochemical Intermediates: Synthesis of Furan-Based Crop Protection Agents

Agrochemical researchers developing novel herbicides or fungicides can utilize this building block to introduce a sulfonamide or sulfonate ester functionality onto a furan core. The 2,5-dimethyl substitution pattern may enhance metabolic stability or alter lipophilicity, crucial parameters in agrochemical design . The compound's density and boiling point data support rational solvent selection and workup procedures during scale-up from discovery to pilot plant, facilitating efficient process development [1].

Material Science: Precursor for Functional Polymers and Surfactants

The sulfonyl chloride group serves as a reactive handle for tethering the 2,5-dimethylfuran motif to polymer backbones or surface coatings. In material science applications, the documented synthetic route provides a reliable method for producing this precursor in-house, reducing dependency on commercial supply chains for specialty polymer modifications . The compound's regulatory classification ensures that any material science lab handling it is fully aware of the required safety infrastructure, promoting a culture of safety compliance in industrial research settings [1].

Bioconjugation Reagents: Selective Modification of Biomolecules

Bioconjugation scientists may employ 2,5-dimethylfuran-3-sulfonyl chloride to site-selectively modify lysine residues or N-termini of peptides and proteins under mild aqueous conditions (with careful pH control to mitigate hydrolysis). The high assay purity minimizes competing hydrolysis pathways that could lower conjugation efficiency, a critical advantage for sensitive biological systems where excess reagent or impurities can denature targets . The compound's GHS classification underscores the necessity for rigorous safety protocols when handling potent electrophiles in biochemistry laboratories [1].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Reported assay purity context
Coupling reproducibility with diverse amines
Furan-based agrochemical design
2,5-Dimethyl substitution pattern
Metabolic stability and lipophilicity modulation
Functional polymer modification
Reactive sulfonyl chloride handle
In-house synthesis feasibility and safety infrastructure
Site-selective bioconjugation
Electrophilic reactivity under controlled pH
Hydrolysis control and conjugation efficiency

Technical Documentation Hub

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11 linked technical documents
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